molecular formula C15H9ClN4O5 B2535058 (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate CAS No. 481663-58-5

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate

Cat. No.: B2535058
CAS No.: 481663-58-5
M. Wt: 360.71
InChI Key: LXSDEESKHDPVCL-UHFFFAOYSA-N
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Description

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C15H9ClN4O5 and its molecular weight is 360.71. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of peptides , suggesting that this compound may also interact with amino acids or proteins.

Mode of Action

Related compounds have been used as coupling reagents in peptide synthesis . This suggests that this compound might also interact with its targets by forming bonds with them, facilitating the synthesis of larger molecules.

Biochemical Pathways

Given its potential role in peptide synthesis , it may influence the pathways related to protein synthesis and modification.

Result of Action

If it acts as a coupling reagent in peptide synthesis , it could facilitate the formation of peptide bonds, leading to the synthesis of proteins or peptides.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O5/c16-9-5-6-13(20(23)24)11(7-9)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSDEESKHDPVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.